

An In-depth Technical Guide to Z-Tyr(tbu)-OH

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Z-Tyr(tbu)-OH**

Cat. No.: **B153727**

[Get Quote](#)

This guide provides comprehensive information on the chemical properties, synthesis, and application of **Z-Tyr(tbu)-OH**, a crucial building block in peptide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Properties of Z-Tyr(tbu)-OH

Z-Tyr(tbu)-OH, chemically known as (S)-2-(((Benzyl)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid, is a protected amino acid derivative of L-tyrosine.^{[1][2]} The benzyl carbonyl (Z) group protects the α -amino group, while the tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain. This dual protection strategy is instrumental in preventing undesirable side reactions during peptide synthesis.

Quantitative Data Summary

Property	Value
Molecular Formula	C ₂₁ H ₂₅ NO ₅ [1] [3]
Molecular Weight	371.43 g/mol [1] [3]
CAS Number	5545-54-0 [1] [3]
Appearance	White to off-white powder
Purity	≥98%
Solubility	Soluble in common organic solvents like DMF and DCM

Role in Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), protecting groups are essential to ensure the specific and controlled formation of peptide bonds. The phenolic hydroxyl group of tyrosine is nucleophilic and can react with activated amino acids during coupling steps, leading to impurities and reduced yield. The tert-butyl (tBu) group in **Z-Tyr(tbu)-OH** serves as a robust shield for this reactive side chain.[\[4\]](#)

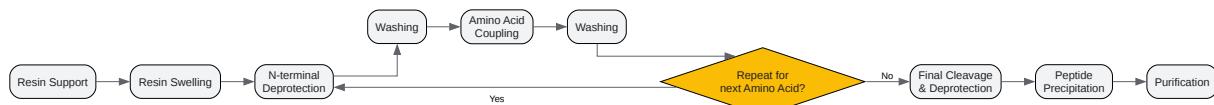
The Z-group on the N-terminus provides protection that can be removed under specific conditions, typically through catalytic hydrogenation. The tBu group, on the other hand, is stable to these conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin support.[\[5\]](#) This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protection.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Z-Tyr(tbu)-OH

The following is a generalized protocol for the incorporation of a **Z-Tyr(tbu)-OH** residue into a peptide chain on a solid support. This process involves iterative cycles of deprotection and coupling.

Materials and Reagents:

- **Z-Tyr(tbu)-OH**
- SPPS resin (e.g., Wang resin, Rink Amide resin)
- Coupling reagents (e.g., HBTU, DIC/HOBt)
- Base for neutralization (e.g., DIEA)
- Solvents (DMF, DCM)
- Deprotection reagent for the N-terminal protecting group of the preceding amino acid (e.g., piperidine for Fmoc, TFA for Boc)
- Cleavage cocktail (e.g., TFA with scavengers)
- Cold diethyl ether


Procedure:

- Resin Swelling: The resin is swelled in a suitable solvent like DMF or DCM for 30-60 minutes in a reaction vessel.[\[5\]](#)
- N-terminal Deprotection: The N-terminal protecting group of the amino acid attached to the resin is removed. For an Fmoc-based strategy, this involves treatment with a solution of piperidine in DMF.[\[5\]](#) The resin is then washed thoroughly with DMF and DCM.
- Coupling of **Z-Tyr(tbu)-OH**:
 - **Z-Tyr(tbu)-OH** (2-4 equivalents) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIEA, 4-8 equivalents).[\[6\]](#)
 - This activated amino acid solution is added to the deprotected peptide-resin.
 - The coupling reaction is allowed to proceed for 1-2 hours at room temperature.[\[6\]](#) Reaction completion can be monitored using a qualitative test like the Kaiser test.
- Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[\[6\]](#)

- Chain Elongation: The cycle of deprotection and coupling is repeated for subsequent amino acids in the desired sequence.
- Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group from tyrosine) are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid like TFA and scavengers to prevent side reactions.[5]
- Peptide Precipitation and Isolation: The cleaved peptide is precipitated from the TFA solution by adding it to cold diethyl ether. The crude peptide is then collected by centrifugation, washed with ether, and dried under vacuum.[5]

Visualizing the Workflow

The following diagram illustrates the general workflow of Solid-Phase Peptide Synthesis.

[Click to download full resolution via product page](#)

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Z-TYR(TBU)-OH | 5545-54-0 [chemicalbook.com]

- 2. Z-Tyr(tBu)-OH | CAS No. 5545-54-0 | | SynZeal [synzeal.com]
- 3. chemscene.com [chemscene.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Z-Tyr(tbu)-OH]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153727#z-tyr-tbu-oh-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com